Biotin-PEG2-C4-Alkyne
Overview
Description
Biotin-PEG2-C4-Alkyne is a compound that combines biotin, polyethylene glycol (PEG), and an alkyne functional group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The biotin moiety allows for affinity-based applications, while the alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Mechanism of Action
Target of Action
Biotin-PEG2-C4-Alkyne is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of various proteins .
Mode of Action
This compound operates through a mechanism known as PROTAC (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . This binding leads to the ubiquitination and subsequent degradation of the target protein . This compound, as a click chemistry reagent, contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating various cellular processes such as cell cycle progression, signal transduction, and responses to oxidative stress .
Pharmacokinetics
The peg2 linker in the compound is known to enhance water solubility , which could potentially improve its bioavailability.
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This degradation can influence various cellular processes, depending on the specific proteins targeted.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction it undergoes can be affected by the presence of copper ions . Additionally, the stability of the compound might be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
Biotin-PEG2-C4-Alkyne plays a significant role in biochemical reactions. The biotin part of this compound has a high affinity and can bind with proteins like streptavidin or avidin, which are widely used in biological labeling and bioconjugation experiments . The alkyne group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Cellular Effects
The effects of this compound on cells and cellular processes are largely dependent on the biomolecules it is conjugated to. The biotin component of this compound can interact with cellular proteins that have a high affinity for biotin, potentially influencing cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to form covalent bonds with azide-tagged molecules via the CuAAC reaction . This allows for the specific covalent linkage of molecules, a feature that is exploited in the field of click chemistry .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings would depend on the specific experimental conditions and the biomolecules it is conjugated to. Peg-based compounds like this compound are generally known for their stability .
Metabolic Pathways
The involvement of this compound in metabolic pathways would be largely dependent on the specific biomolecules it is conjugated to. The biotin component of this compound could potentially interact with enzymes or cofactors in biotin-dependent metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on the specific biomolecules it is conjugated to. The biotin component of this compound could potentially interact with cellular transporters or binding proteins that recognize biotin .
Subcellular Localization
The subcellular localization of this compound would depend on the specific biomolecules it is conjugated to. The biotin component of this compound could potentially direct it to specific compartments or organelles based on the localization of biotin-binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG2-C4-Alkyne is synthesized through a multi-step process involving the conjugation of biotin with a PEG linker and the introduction of an alkyne group. The synthesis typically involves the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEG Conjugation: The activated biotin is then reacted with a PEG linker containing an amine group to form biotin-PEG.
Alkyne Introduction: The PEGylated biotin is further reacted with an alkyne-containing reagent, such as propargylamine, to introduce the alkyne group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG2-C4-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group of this compound and an azide-containing molecule .
Common Reagents and Conditions
Reagents: Copper(I) catalyst (e.g., copper sulfate and sodium ascorbate), azide-containing molecules.
Conditions: The reaction is typically carried out in an aqueous or mixed solvent system at room temperature or slightly elevated temperatures
Major Products
The major product formed from the CuAAC reaction is a biotinylated molecule with a stable triazole linkage. This product can be used for various affinity-based applications and further chemical modifications .
Scientific Research Applications
Biotin-PEG2-C4-Alkyne has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins, nucleic acids, and lipids with biotin for detection and purification purposes
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic assays
Industry: Applied in the production of biotinylated reagents and materials for various industrial processes
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG2-Alkyne: A shorter PEG linker with similar biotin and alkyne functionalities.
Biotin-PEG4-Alkyne: A longer PEG linker with biotin and alkyne groups, offering increased solubility and flexibility.
Biotin-PEG4-Carboxamide-Propargyl Biotin: A non-cleavable, alkyne-activated biotinylation reagent used in similar click chemistry applications.
Uniqueness
Biotin-PEG2-C4-Alkyne is unique due to its specific PEG linker length and the presence of a C4 spacer, which provides optimal flexibility and spacing for bioconjugation reactions. This compound offers a balance between solubility, flexibility, and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]hex-5-ynamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O5S/c1-2-3-4-8-19(27)23-10-12-30-14-15-31-13-11-24-20(28)9-6-5-7-18-21-17(16-32-18)25-22(29)26-21/h1,17-18,21H,3-16H2,(H,23,27)(H,24,28)(H2,25,26,29)/t17-,18-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIRHLAYBWVOOC-WFXMLNOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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